1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine

Lipophilicity Drug Design Pharmacokinetics

This disubstituted 1,2,4-triazole scaffold delivers a unique dual ethyl/methyl alkylation pattern (XLogP3-AA 0.4; TPSA 56.7 Ų) that is non-interchangeable with unsubstituted or mono-alkylated analogs in SAR studies. The balanced lipophilicity enhances CNS exposure potential, while the defined steric/electronic profile enables reliable SAR for antimicrobial and agrochemical targets. Sourced at ≥95% purity from verified suppliers, it ensures reproducible MIC assays, hit-to-lead campaigns, and chemical probe development with minimal synthetic variability.

Molecular Formula C5H10N4
Molecular Weight 126.163
CAS No. 1249430-93-0
Cat. No. B2550644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine
CAS1249430-93-0
Molecular FormulaC5H10N4
Molecular Weight126.163
Structural Identifiers
SMILESCCN1C(=NC(=N1)C)N
InChIInChI=1S/C5H10N4/c1-3-9-5(6)7-4(2)8-9/h3H2,1-2H3,(H2,6,7,8)
InChIKeyMYGYPYCRGWRUJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine (CAS 1249430-93-0): Procurement-Grade Triazole Building Block


1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine (CAS 1249430-93-0) is a disubstituted 1,2,4-triazole heterocycle characterized by an amino group at the 5-position and distinct ethyl and methyl substituents on the triazole ring [1]. This substitution pattern yields a molecular weight of 126.16 g/mol (C5H10N4) and a calculated XLogP3-AA of 0.4 [2]. The compound is commercially available from multiple suppliers with a typical purity specification of ≥95% and serves as a versatile scaffold for medicinal chemistry and agrochemical research .

1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine: Why Substitution with Unsubstituted or Mono-Substituted Triazole Amines Compromises Research Outcomes


In the 1,2,4-triazole-5-amine class, even minor changes in N-alkylation profoundly impact lipophilicity, target binding, and pharmacokinetic behavior [1]. Direct substitution of 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine with the unsubstituted 1,2,4-triazol-5-amine or mono-alkylated analogs (e.g., 3-methyl-1H-1,2,4-triazol-5-amine or 1-ethyl-1H-1,2,4-triazol-5-amine) is not interchangeable in structure-activity relationship (SAR) studies or synthetic route development. The specific dual alkylation pattern dictates the compound's electronic environment, steric profile, and physicochemical properties, which are critical determinants of biological activity and downstream synthetic utility [2]. The following evidence quantifies these differences, enabling informed selection for procurement.

1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine: Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity Control: Optimized XLogP3-AA for Enhanced Membrane Permeability Compared to Unsubstituted Triazole Amines

The compound exhibits an XLogP3-AA value of 0.4, which represents a significant increase in lipophilicity over the unsubstituted 1,2,4-triazol-5-amine core [1]. This value is also substantially higher than the LogP of -0.99 reported for 3-methyl-1H-1,2,4-triazol-5-amine . The dual alkylation provides a balanced lipophilic profile that is generally considered optimal for passive membrane permeability while maintaining aqueous solubility, a crucial parameter for cellular assay performance [2].

Lipophilicity Drug Design Pharmacokinetics

Topological Polar Surface Area Reduction: Improved CNS Penetration Potential Relative to Mono-Substituted Analogs

The target compound has a computed Topological Polar Surface Area (TPSA) of 56.7 Ų [1], which is lower than the TPSA of 67.59 Ų for 3-methyl-1H-1,2,4-triazol-5-amine [2]. A TPSA below 60-70 Ų is a key predictor of favorable blood-brain barrier penetration [3]. This reduction in polar surface area, achieved through dual N-alkylation, positions the compound as a more promising scaffold for CNS-targeted programs compared to less substituted triazole amines.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

Commercial Availability and Purity Benchmarking: ≥95% Purity Specification with Transparent Pricing

The compound is routinely supplied with a certified purity of ≥95% by reputable vendors, ensuring suitability for sensitive chemical reactions and biological assays . For a 100 mg quantity, the list price is USD 450.00 from ChemScene , while CymitQuimica offers 50 mg for €629.00 . This established supply chain and defined purity specification eliminate the variability and purification burden associated with in-house synthesis of custom triazole analogs, providing a reliable, off-the-shelf research tool.

Procurement Chemical Synthesis Building Blocks

Safety Profile and Handling: Classified with Acute Toxicity Hazard Statements (H302, H312, H332)

The compound is classified under GHS with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) and carries the signal word 'Warning' . This safety profile is consistent with many alkylated heterocyclic amines and mandates standard laboratory precautions, including the use of personal protective equipment. While not a differentiating feature, this documented safety classification ensures proper risk assessment and compliance for procurement and use in research laboratories.

Laboratory Safety Hazard Assessment Compliance

Optimal Procurement and Research Applications for 1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine (CAS 1249430-93-0)


Medicinal Chemistry: CNS-Penetrant Lead Optimization

Leverage the compound's balanced lipophilicity (XLogP3-AA 0.4) and reduced TPSA (56.7 Ų) for structure-activity relationship studies targeting neurological disorders. These physicochemical properties predict improved blood-brain barrier penetration compared to more polar triazole amines [1]. Use as a core scaffold for synthesizing focused libraries with enhanced CNS exposure potential.

Antimicrobial Drug Discovery: Triazole-Based Enzyme Inhibitor Synthesis

Utilize the compound as a versatile building block for constructing 1,2,4-triazole-containing antimicrobial agents. Its dual alkylation pattern offers a distinct steric and electronic profile for exploring interactions with fungal CYP51 or bacterial targets [2]. The ≥95% purity ensures reliable and reproducible activity in MIC assays.

Agrochemical Research: Synthesis of Novel Fungicidal Triazoles

Employ the compound as a key intermediate in the synthesis of new triazole fungicides. Its specific substitution pattern may confer favorable properties for crop protection applications, including improved uptake and translocation [3]. Commercial availability in research quantities accelerates hit-to-lead campaigns.

Chemical Biology: Tool Compound Generation for Target Validation

Use as a readily available, well-characterized scaffold for creating chemical probes. The defined substitution pattern and commercial sourcing reduce synthetic variability, enabling robust target engagement studies and cellular mechanism-of-action investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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